N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide
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Overview
Description
N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a furan ring attached to an indoline moiety, which is further connected to an acetamide group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide, also known as N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-5-yl]acetamide, is a compound that has been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . EGFR is a protein that resides on the cell surface and is involved in the regulation of cell growth and division .
Mode of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that this compound may interact with its target, EGFR, and modulate its activity, leading to changes in cell behavior .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The indole nucleus, which is part of this compound, is found in many important synthetic drug molecules , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
The cytotoxic activities of this compound were evaluated against three EGFR high-expressed cancer cell lines . Some compounds exhibited potent anticancer activities against these cell lines and weak activities on an EGFR low-expressed cell line . This suggests that the compound’s action results in the inhibition of cancer cell growth.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzylamine, under reducing conditions.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan-2-carbonyl chloride reacts with the indoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Acetylation: The final step involves the acetylation of the indoline-furan intermediate using acetic anhydride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline or furan rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
N-(1-(furan-2-carbonyl)indolin-5-yl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both furan and indoline moieties, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)16-12-4-5-13-11(9-12)6-7-17(13)15(19)14-3-2-8-20-14/h2-5,8-9H,6-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYZTGLIINNLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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